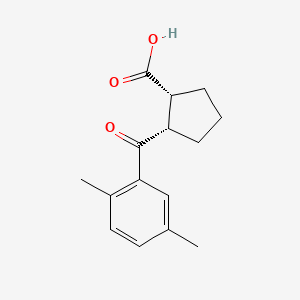

cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Overview

Description

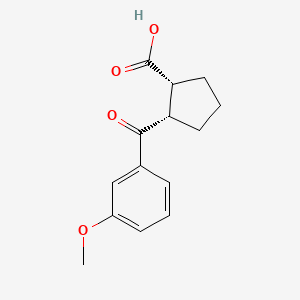

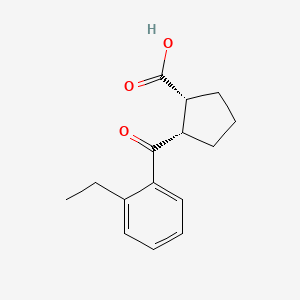

“Cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the linear formula C15H18O3 . It is an organic compound that falls under the category of Aryls .

Molecular Structure Analysis

The molecule of “cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” contains a total of 37 bonds. There are 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Scientific Research Applications

Biological Activities and Mechanisms

Research into conjugated linoleic acid (CLA) and its isomers, which are structurally related to the specified compound, reveals diverse physiological effects. These effects are attributed to their interaction with lipid metabolism and the modulation of cellular processes. CLA isomers, such as cis-9,trans-11 and trans-10,cis-12, demonstrate specific activities on adipocytes and liver cells, affecting lipid uptake and metabolism. They have been studied for their potential in inhibiting carcinogenesis in animal models, suggesting a broad spectrum of biological activities that could inform the development of therapeutic and nutritional applications (Pariza, Park, & Cook, 2001).

Neuropharmacological Potential

Compounds derived from natural sources, like Cistanches Herba, exhibit neuropharmacological activities, including neuroprotection and modulation of the nervous system diseases. This highlights the therapeutic potential of natural and synthetic derivatives of cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid in treating neurological conditions (Gu, Yang, & Huang, 2016).

Chemical Synthesis and Catalysis

The versatility of carboxylic acid derivatives in chemical synthesis and catalysis is well-documented. Muconic acid (MA), a structurally related dicarboxylic acid with conjugated double bonds, showcases the utility of these compounds as starting materials for the synthesis of value-added products and polymers. This exemplifies the role of carboxylic acid derivatives in green chemistry and sustainable material production (Khalil, Quintens, Junkers, & Dusselier, 2020).

Anticancer Applications

The exploration of metal complexes, including platinum-based drugs, underscores the significance of carboxylic acid derivatives in developing anticancer therapies. These studies provide a foundation for designing novel compounds with enhanced safety and cytotoxic profiles, illustrating the potential of cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid derivatives in cancer treatment (Ndagi, Mhlongo, & Soliman, 2017).

Safety and Hazards

The safety data sheet for “cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone. It’s also recommended to consult a physician and show the safety data .

properties

IUPAC Name |

(1R,2S)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJWIBAXNGPNHL-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641318 | |

| Record name | (1R,2S)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733740-19-7 | |

| Record name | (1R,2S)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

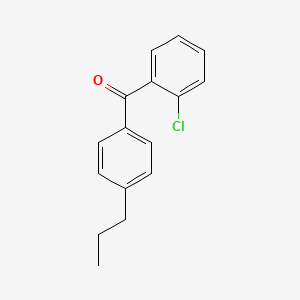

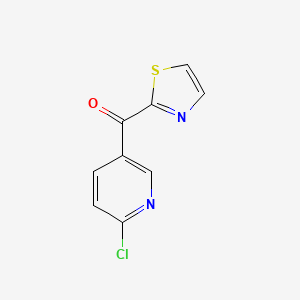

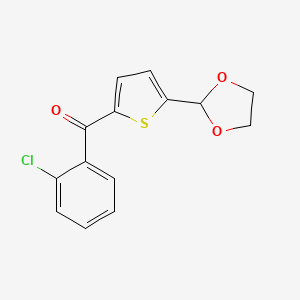

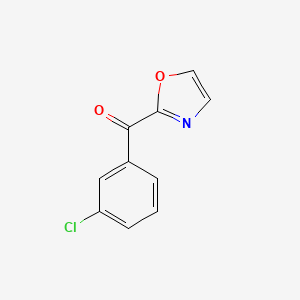

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.